3-(4-Aminophenoxy)propane-1,2-diol
Description
Properties
CAS No. |
58754-71-5 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 g/mol |
IUPAC Name |
3-(4-aminophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H13NO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6,10H2 |
InChI Key |
UVXFYVIGAUPIOP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCC(CO)O |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The nature of the aromatic substituent significantly impacts melting points, optical activity, and phase behavior:
Key Observations :
Enantioselectivity and Chiral Resolution
Chiral diols are often resolved using coordination compounds. For example:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-Aminophenoxy)propane-1,2-diol and structurally related diols?
- Methodological Answer : The synthesis of aromatic ether-containing diols typically involves nucleophilic substitution of glycidol derivatives with phenolic amines. For example, epoxide intermediates (e.g., glycidol derivatives) react with 4-aminophenol under basic conditions to form the target diol. Evidence from analogous compounds (e.g., methoxy-substituted diols) highlights the use of regioselective ring-opening reactions, where reaction temperature (60–80°C) and solvent polarity (e.g., THF or methanol) influence yield . Characterization via H/C NMR and mass spectrometry (MS-DART) is critical to confirm structural integrity .
Q. How can researchers characterize the purity and structural conformation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and diol protons (δ 3.5–4.5 ppm), while C NMR identifies carbons adjacent to oxygen (e.g., ether linkages at ~70–75 ppm). MS-DART provides molecular ion peaks (e.g., [M+H]) for mass validation. For example, 3-(p-tolyloxy)propane-1,2-diol (a structural analog) was confirmed via these techniques . Purity is assessed via HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during diol synthesis (e.g., over-oxidation or dimerization)?
- Methodological Answer : Side reactions often arise from competing nucleophilic attack or oxidation. Strategies include:
- Temperature Control : Lower temperatures (e.g., 40–50°C) reduce epoxide ring-opening side products .
- Catalyst Selection : Pd/C-catalyzed hydrogenation (as in ) minimizes oxidation byproducts during reductive amination steps .
- Protecting Groups : Temporary protection of the amine group (e.g., Boc) prevents undesired coupling, followed by deprotection under mild acidic conditions .
Q. How can stereochemical outcomes be controlled in diol derivatives, and what analytical tools resolve ambiguities?
- Methodological Answer : Stereoselectivity is influenced by chiral catalysts (e.g., Sharpless epoxidation) or enantiomeric starting materials. For example, levobetaxolol synthesis ( ) used chiral diol intermediates resolved via chiral HPLC. 2D NMR techniques (e.g., COSY, HSQC) differentiate diastereomers by correlating proton and carbon shifts, as demonstrated for 3-(2-methoxy-4-propylphenoxy)propane-1,2-diol . Polarimetry or X-ray crystallography further validates absolute configuration .
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting or MS adducts)?
- Methodological Answer : Contradictions often stem from impurities, solvent effects, or dynamic processes. Steps include:
- Solvent Exchange : Re-running NMR in deuterated DMSO or CDCl to eliminate solvent artifacts .
- High-Resolution MS : Resolves ambiguous adducts (e.g., [M+NH] vs. [M+Na]) .
- Variable-Temperature NMR : Identifies rotational barriers in hindered aromatic ethers .
Q. What strategies improve the stability of this compound under storage or experimental conditions?
- Methodological Answer : The diol’s amine group is prone to oxidation. Recommendations include:
- Storage : Argon-purged vials at -20°C (short-term) or -80°C (long-term), as used for similar hygroscopic diols .
- Antioxidants : Addition of 0.1% BHT or ascorbic acid in solution phases .
- Inert Atmospheres : Conducting reactions under nitrogen/argon to prevent amine oxidation .
Data Analysis and Experimental Design
Q. How can computational modeling predict the reactivity of this compound in polymer synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic sites (e.g., amine vs. hydroxyl reactivity). For example, methoxy-substituted diols () showed higher reactivity at the para position, guiding copolymer design. Molecular dynamics simulations model crosslinking efficiency in epoxy resins .
Q. What statistical approaches resolve batch-to-batch variability in diol synthesis?
- Methodological Answer : Design of Experiments (DoE) identifies critical factors (e.g., reactant stoichiometry, catalyst loading). Response Surface Methodology (RSM) optimizes yield and purity, as applied to 3-(p-tolyloxy)propane-1,2-diol (). Multivariate analysis (e.g., PCA) correlates NMR/MS outliers with process parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
